molecular formula C18H27N3O2S B2981803 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 953200-15-2

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2981803
CAS No.: 953200-15-2
M. Wt: 349.49
InChI Key: DCZDGEIOYQCCDV-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O2S and its molecular weight is 349.49. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Copper-catalyzed coupling reactions have been explored using related oxalamide catalyst systems. A study demonstrated the efficiency of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with less reactive (hetero)aryl chlorides. This reaction is significant for creating a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides in good to excellent yields, highlighting the potential of related compounds in facilitating complex organic reactions (De, Yin, & Ma, 2017).

Synthesis and Characterization

In the synthesis and characterization domain, novel approaches to creating di- and mono-oxalamides have been developed. For example, a novel synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was reported, showcasing a one-pot synthetic approach from 3-(2-nitroaryl)oxirane-2-carboxamides. This method highlights the versatility and utility of oxalamide derivatives in synthesizing biologically relevant molecules (Mamedov et al., 2016).

Pharmacological Investigations

Although direct pharmacological applications of "N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide" were not found, research on similar compounds provides a glimpse into potential areas of interest. For instance, the study of orexin receptor mechanisms and their role in compulsive food consumption suggests a broader interest in exploring receptor interactions with novel compounds. Selective antagonists for orexin receptors were evaluated for their potential in treating binge eating, indicating the relevance of novel compounds in developing therapeutic agents for eating disorders (Piccoli et al., 2012).

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c22-17(18(23)20-13-16-6-3-11-24-16)19-12-14-7-9-21(10-8-14)15-4-1-2-5-15/h3,6,11,14-15H,1-2,4-5,7-10,12-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZDGEIOYQCCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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